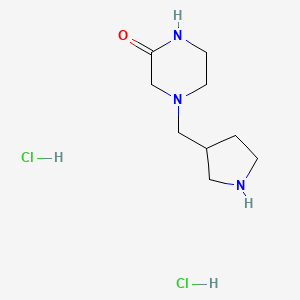

4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(pyrrolidin-3-ylmethyl)piperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.2ClH/c13-9-7-12(4-3-11-9)6-8-1-2-10-5-8;;/h8,10H,1-7H2,(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFULKNJEGPAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CN2CCNC(=O)C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 4-(pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride, a heterocyclic compound of interest to researchers in drug discovery and development. The core of this synthesis revolves around a strategic reductive amination reaction to couple the two key heterocyclic moieties, preceded by the synthesis of the requisite protected pyrrolidine intermediate. This document furnishes detailed experimental protocols, mechanistic insights, and process optimization considerations to enable the successful synthesis and isolation of the target compound.

Introduction

The synthesis of complex nitrogen-containing heterocyclic molecules is a cornerstone of modern medicinal chemistry. The piperazin-2-one scaffold is a prevalent feature in a multitude of biologically active compounds, valued for its conformational rigidity and ability to present substituents in a well-defined spatial orientation. When combined with the pyrrolidine ring, another key pharmacophore, the resulting molecule, 4-(pyrrolidin-3-ylmethyl)piperazin-2-one, presents a unique chemical space for exploration in drug development programs. This guide will detail a logical and efficient synthetic route to this target molecule as its dihydrochloride salt.

The chosen synthetic strategy employs a convergent approach, wherein the piperazin-2-one and a protected pyrrolidine aldehyde are synthesized separately and then coupled in a key step. This approach allows for flexibility and optimization of each synthetic step independently. The use of a tert-butyloxycarbonyl (Boc) protecting group is central to this strategy, ensuring the selective functionalization of the desired nitrogen atoms.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target compound, This compound (1) , suggests a disconnection at the C-N bond between the pyrrolidine and piperazinone rings. This leads to two key synthons: piperazin-2-one (2) and a protected pyrrolidin-3-ylmethyl synthon (3) .

The most logical forward reaction to form this C-N bond is a reductive amination between piperazin-2-one (2) and N-Boc-pyrrolidine-3-carbaldehyde (4) . This reaction is known for its high efficiency and selectivity in forming C-N bonds. The final step would then be the deprotection of the Boc group and the formation of the dihydrochloride salt.

An alternative, though potentially less direct route, involves the N-alkylation of piperazin-2-one (2) with a pyrrolidine derivative bearing a suitable leaving group, such as N-Boc-3-(chloromethyl)pyrrolidine.

This guide will focus on the reductive amination pathway due to its operational simplicity and the ready availability of the necessary precursors, as suggested by patent literature.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a three-stage process:

-

Preparation of the Key Intermediates: This involves the synthesis of piperazin-2-one and N-Boc-pyrrolidine-3-carbaldehyde.

-

Coupling of the Heterocyclic Moieties: This is the pivotal reductive amination step to form the core structure of the target molecule.

-

Deprotection and Salt Formation: The final step to yield the desired this compound.

Caption: Overall synthetic strategy for this compound.

Experimental Procedures and Mechanistic Insights

Stage 1: Synthesis of Key Intermediates

Piperazin-2-one can be synthesized via several reported methods or obtained from commercial suppliers. A common laboratory-scale synthesis involves the cyclization of N-(2-aminoethyl)glycine derivatives. For the purpose of this guide, we will consider piperazin-2-one as a commercially available starting material.

The synthesis of this key aldehyde intermediate has been described in the patent literature. One efficient route starts from glycine and acrylonitrile[1].

Step 1: Synthesis of 3-Cyanopyrrolidine

Glycine and acrylonitrile undergo a cycloaddition reaction in the presence of paraformaldehyde to yield 3-cyanopyrrolidine[1]. This reaction proceeds through a series of imine formation and Michael addition steps.

Step 2: N-Boc Protection of 3-Cyanopyrrolidine

The secondary amine of 3-cyanopyrrolidine is protected with a Boc group using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base like triethylamine to afford N-Boc-3-cyanopyrrolidine[1].

Step 3: Reduction of the Nitrile to the Aldehyde

The nitrile group of N-Boc-3-cyanopyrrolidine is then selectively reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures to yield N-Boc-pyrrolidine-3-carbaldehyde (4) [1]. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.

Caption: Synthesis of the key intermediate N-Boc-pyrrolidine-3-carbaldehyde.

Stage 2: Reductive Amination

Protocol: Synthesis of tert-butyl 3-((2-oxopiperazin-1-yl)methyl)pyrrolidine-1-carboxylate (5)

This procedure is a critical step that unites the two heterocyclic fragments. Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[2][3]

| Reagent | Molar Equiv. | Purpose |

| Piperazin-2-one (2) | 1.0 | Nucleophile |

| N-Boc-pyrrolidine-3-carbaldehyde (4) | 1.1 | Electrophile |

| Sodium triacetoxyborohydride | 1.5 | Reducing agent |

| Dichloromethane (DCM) | - | Solvent |

| Acetic Acid (optional) | catalytic | Catalyst |

Step-by-Step Methodology:

-

To a stirred solution of piperazin-2-one (2) (1.0 eq.) in anhydrous dichloromethane (DCM), add N-Boc-pyrrolidine-3-carbaldehyde (4) (1.1 eq.).

-

Optionally, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-((2-oxopiperazin-1-yl)methyl)pyrrolidine-1-carboxylate (5) .

Mechanistic Insight:

The reaction proceeds via the initial formation of a hemiaminal intermediate from the reaction of the secondary amine of piperazin-2-one with the aldehyde. This is followed by dehydration to form an iminium ion, which is then reduced by sodium triacetoxyborohydride to yield the desired product. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation, as it does not readily reduce the starting aldehyde.

Stage 3: Deprotection and Salt Formation

Protocol: Synthesis of this compound (1)

The final step involves the removal of the Boc protecting group and the formation of the dihydrochloride salt. This is typically achieved under acidic conditions.[4]

| Reagent | Molar Equiv. | Purpose |

| tert-butyl 3-((2-oxopiperazin-1-yl)methyl)pyrrolidine-1-carboxylate (5) | 1.0 | Protected Intermediate |

| HCl in Dioxane (4M) or Methanol | Excess | Deprotecting agent and salt formation |

| Diethyl ether | - | Precipitation agent |

Step-by-Step Methodology:

-

Dissolve the protected intermediate (5) (1.0 eq.) in a minimal amount of a suitable solvent such as methanol or dioxane.

-

To this solution, add an excess of a 4M solution of HCl in dioxane or a saturated solution of HCl in methanol.

-

Stir the reaction mixture at room temperature. The deprotection is usually rapid, and the hydrochloride salt of the product often precipitates out of the solution.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude product.

-

Alternatively, the product can be precipitated by the addition of diethyl ether.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound (1) as a solid.

Mechanism of Deprotection:

The acidic conditions protonate the carbonyl oxygen of the Boc group, making the tert-butyl carbocation a better leaving group. The tert-butyl carbocation is then eliminated, and after decarboxylation, the free amine is liberated. The excess HCl in the reaction medium then protonates the basic nitrogen atoms of the product to form the stable dihydrochloride salt.

Alternative Synthetic Route: N-Alkylation

An alternative approach to the key coupling step is the N-alkylation of piperazin-2-one (2) . This would involve the synthesis of an N-Boc-pyrrolidine derivative with a suitable leaving group at the 3-methyl position, such as a halide or a tosylate.

Caption: Alternative N-alkylation route for the synthesis of the protected intermediate.

This route involves the initial reduction of N-Boc-pyrrolidine-3-carbaldehyde (4) to the corresponding alcohol, followed by conversion to a tosylate. The tosylate can then react with piperazin-2-one in the presence of a base to yield the coupled product (5) . While viable, this route involves more synthetic steps compared to the more convergent reductive amination approach.

Conclusion

The synthesis of this compound can be efficiently achieved through a well-planned synthetic sequence. The reductive amination of piperazin-2-one with N-Boc-pyrrolidine-3-carbaldehyde stands out as a robust and direct method for the key C-N bond formation. The judicious use of the Boc protecting group allows for selective reactions and a straightforward final deprotection and salt formation step. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable compound for further investigation in the field of drug discovery.

References

- M. Montanari, S. P. Roche, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," Molecules, 2023.

- Wuhan Hengheda Biological Pharmaceutical Co Ltd, "Synthesis method of N-Boc-3- pyrrolidine formaldehyde," CN106588738B, 2019.

- Changzhou Kangrui Chemical Co Ltd, "Method for synthesizing N-Boc-3-pyrrolidine formaldehyde," CN101993404A, 2011.

- BenchChem, "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride," BenchChem Technical Support Center, 2025.

- BenchChem, "Technical Support Center: Deprotection of Boc-Protected Piperazines," BenchChem Technical Support Center, 2025.

Sources

- 1. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive theoretical framework for investigating the mechanism of action of the novel compound, 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride. In the absence of direct empirical data for this specific molecule, this guide synthesizes established pharmacological principles of its core chemical moieties—the pyrrolidine and piperazin-2-one scaffolds—to propose potential biological targets and pathways. We present a series of robust, field-proven experimental protocols to systematically test these hypotheses. This whitepaper is intended to serve as a foundational resource for researchers initiating preclinical evaluation of this and structurally related compounds, fostering a logically sound and efficient investigational workflow.

Introduction: Deconstructing the Molecule to Infer Function

The compound 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one is a synthetic small molecule integrating two key heterocyclic structures: a pyrrolidine ring and a piperazin-2-one ring, connected by a methylene bridge. The dihydrochloride salt form enhances its solubility in aqueous media, a critical attribute for pharmacological testing.

-

The Pyrrolidine Moiety: The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities.[1][2] Its conformational flexibility and the stereochemistry of its substituents critically influence target binding and pharmacological effect.[3] Depending on its substitution pattern, the pyrrolidine motif is known to interact with a diverse array of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5]

-

The Piperazin-2-one Moiety: The piperazine ring system is another cornerstone of drug design, renowned for its presence in therapeutics targeting the central nervous system (CNS), as well as in antimicrobial and anthelmintic agents.[6][7] Piperazine derivatives frequently exhibit activity at neurotransmitter receptors, such as those for serotonin (5-HT) and dopamine.[7][8] The "-2-one" carbonyl group introduces a lactam structure, which can alter the electronic properties and hydrogen bonding potential of the ring, potentially steering its biological activity towards different targets, such as dipeptidyl peptidase-4 (DPP-4).[9]

Given this structural composition, we can formulate several primary hypotheses for the mechanism of action of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one. The compound could potentially act as a modulator of:

-

Central Nervous System Receptors: Specifically, serotonin or dopamine receptors, given the prevalence of this activity in piperazine derivatives.

-

Enzymatic Activity: The piperazin-2-one structure suggests a potential for enzyme inhibition, for instance, of proteases like DPP-4.

-

Ion Channels: Certain substituted pyrrolidines are known to interact with ion channels.

This guide will now elaborate on a putative primary mechanism centered on neurotransmitter receptor modulation, while also providing frameworks to investigate other plausible targets.

A Putative CNS-Active Mechanism of Action

We hypothesize that this compound functions as a modulator of serotonergic and/or dopaminergic receptors. This is a logical starting point due to the strong precedent for this activity in N-substituted piperazine compounds.[7][8]

Proposed Signaling Pathway

The proposed signaling pathway centers on the modulation of a hypothetical G-protein coupled receptor (GPCR), such as a 5-HT or dopamine receptor subtype. Upon binding, the compound could act as an agonist, antagonist, or biased agonist, triggering a downstream signaling cascade.

Caption: Hypothetical GPCR signaling cascade initiated by the compound.

Experimental Validation Workflow

To systematically investigate the proposed mechanism of action, a tiered experimental approach is recommended. This workflow begins with broad screening to identify the target class, followed by more specific assays to elucidate the precise mechanism.

Caption: A tiered experimental workflow for mechanism of action studies.

Tier 1: Broad Target Screening

The initial step is to perform a broad radioligand binding assay panel against a wide range of receptors, enzymes, and ion channels. This is a cost-effective method to identify primary biological targets and potential off-target liabilities.

Protocol: Radioligand Binding Assay Panel

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate vehicle (e.g., DMSO or water).

-

Assay Execution: Submit the compound to a commercial or in-house screening panel (e.g., a panel of 40-100 common CNS receptors). The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

-

Data Analysis: The results are expressed as the percentage inhibition of radioligand binding. A significant inhibition (typically >50%) at a specific target warrants further investigation.

Tier 2: Functional Characterization

Once putative targets are identified, the next step is to determine the functional activity of the compound at these targets.

Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

This assay is suitable if the identified target is a GPCR that signals through adenylyl cyclase.

-

Cell Culture: Use a recombinant cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).

-

Assay Procedure:

-

Plate the cells in a 96-well or 384-well plate.

-

Treat the cells with a dilution series of the test compound.

-

For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis: Plot the concentration-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

Tier 3: Cellular Phenotypic Assays

To understand the compound's effect in a more physiologically relevant context, cellular models are employed.

Protocol: Neurite Outgrowth Assay

If the compound is hypothesized to have neurotrophic or neuro-regenerative properties, a neurite outgrowth assay is appropriate.

-

Cell Culture: Use a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons.

-

Assay Procedure:

-

Plate the cells at a low density.

-

Differentiate the cells with a neurotrophic factor (e.g., NGF for PC12 cells).

-

Treat the cells with the test compound at various concentrations.

-

After a suitable incubation period (e.g., 48-72 hours), fix and stain the cells to visualize neurites.

-

-

Data Analysis: Quantify neurite length and branching using high-content imaging and analysis software.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical data summary that could be generated from the proposed experimental workflow.

| Assay | Target | Parameter | Hypothetical Value |

| Radioligand Binding | 5-HT2A Receptor | Ki | 75 nM |

| Radioligand Binding | Dopamine D2 Receptor | Ki | 250 nM |

| cAMP Functional Assay | 5-HT2A Receptor | IC50 (Antagonist) | 120 nM |

| Neurite Outgrowth | PC12 Cells | EC50 | 1 µM |

Conclusion and Future Directions

This guide outlines a logical and scientifically rigorous approach to elucidating the mechanism of action of this compound. By leveraging the known pharmacology of its constituent chemical scaffolds, we have formulated a primary hypothesis centered on CNS receptor modulation. The proposed experimental workflow provides a clear path to test this hypothesis and to uncover the compound's therapeutic potential. Future work should focus on in vivo animal models to validate the in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties.

References

-

Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects - YouTube. (2024). Retrieved from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. Retrieved from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023). Frontiers in Pharmacology. Retrieved from [Link]

-

Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of Pyrrolidines by a Three-Component Reaction - Sci-Hub. (2008). Synfacts. Retrieved from [Link]

-

Pyrrolidine - Wikipedia. (n.d.). Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. Retrieved from [Link]

-

Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. (2010). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2018). Fundamental & Clinical Pharmacology. Retrieved from [Link]

-

Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. - ChemRxiv. (2018). Retrieved from [Link]

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - MDPI. (2010). Molecules. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. Retrieved from [Link]

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - Semantic Scholar. (2018). Retrieved from [Link]...

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF - ResearchGate. (2015). Retrieved from [Link]

-

The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - MDPI. (2019). Molecules. Retrieved from [Link]

-

Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics - ResearchGate. (2014). Retrieved from [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. Retrieved from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (2023). Frontiers in Pharmacology. Retrieved from [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). | Semantic Scholar. (2023). Retrieved from [Link]...

-

Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents - MDPI. (2019). Molecules. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents - PubMed. (2019). Molecules. Retrieved from [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF - ResearchGate. (2023). Retrieved from [Link]

-

3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity - PubMed. (1999). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule-Centric Approach to Characterization

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a data-gathering exercise; it is the foundational language we use to understand and predict a molecule's behavior from the laboratory bench to clinical application. This guide focuses on 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride (CAS No. 1220021-12-4), a molecule that combines the structural motifs of a pyrrolidine ring, a piperazin-2-one core, and a dihydrochloride salt form. The presence of these distinct functional groups dictates a specific and nuanced approach to its characterization. This document is structured not as a rigid template, but as a logical progression of inquiry, mirroring the thought process of a senior scientist. We will explore not just what to measure, but why each parameter is critical and how to design robust, self-validating experimental protocols to elucidate these properties.

Structural and Fundamental Properties: The Molecular Blueprint

The initial step in characterizing any active pharmaceutical ingredient (API) is to establish its fundamental identity. This forms the bedrock upon which all other physicochemical data rests.

Chemical Identity

The dihydrochloride salt form is a critical feature. It indicates that two of the basic nitrogen atoms in the structure—likely the secondary amine in the pyrrolidine ring and the non-amide nitrogen in the piperazine ring—are protonated. This has profound implications for solubility, stability, and hygroscopicity.

Structural Elucidation: Beyond the 2D Representation

While the 2D structure provides the atomic connectivity, a comprehensive understanding requires confirmation through advanced analytical techniques. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for unambiguous structural confirmation.

Experimental Protocol: Structural Confirmation via NMR and MS

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To map the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule, confirming the connectivity of the pyrrolidinylmethyl and piperazin-2-one moieties.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. The choice of solvent is crucial, as D₂O will result in the exchange of labile protons (N-H), which can be a useful diagnostic tool.

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum. The expected spectrum would show distinct signals for the protons on the pyrrolidine ring, the piperazine ring, and the methylene bridge. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts will be influenced by the protonation state of the nitrogens.[3]

-

¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. This will provide information on the carbon skeleton, including the characteristic signal for the carbonyl carbon in the piperazin-2-one ring.

-

2D NMR (COSY, HSQC): To definitively assign proton and carbon signals, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments should be performed. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.

-

Mass Spectrometry (MS)

-

Objective: To determine the accurate molecular weight of the free base and to gain structural information from its fragmentation pattern.

-

Methodology:

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, which is well-suited for polar, charged molecules like this dihydrochloride salt.

-

Mass Analysis: The resulting mass spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition with high accuracy.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can provide valuable structural information, confirming the connectivity of the pyrrolidine and piperazine rings.[3]

-

Solubility and Dissolution: The Gateway to Bioavailability

The aqueous solubility of an API is a critical determinant of its oral bioavailability. As a dihydrochloride salt of a basic compound, 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one is expected to exhibit pH-dependent solubility.

pH-Dependent Aqueous Solubility

The presence of two protonated amines suggests that the compound's solubility will be highest at low pH and will decrease as the pH increases and the amines deprotonate to the less soluble free base.

Experimental Protocol: Equilibrium Solubility Determination

-

Objective: To quantify the solubility of the compound across a physiologically relevant pH range (typically pH 1.2 to 7.4).

-

Methodology:

-

Buffer Preparation: Prepare a series of buffers at various pH values (e.g., 1.2, 2.0, 4.5, 6.8, 7.4).

-

Equilibration: Add an excess of the solid compound to each buffer in separate vials. Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: Withdraw an aliquot from each suspension and filter it through a 0.45 µm filter to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility in Organic Solvents

Understanding the solubility in common organic solvents is crucial for developing purification and formulation strategies.

Data Presentation: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | High | The dihydrochloride salt form significantly enhances aqueous solubility. |

| Methanol | Soluble | Polar protic solvent capable of solvating the ionic salt. |

| Ethanol | Moderately Soluble | Less polar than methanol, but should still effectively solvate the molecule. |

| Dichloromethane | Sparingly Soluble | The high polarity and ionic nature of the salt will limit solubility in this non-polar aprotic solvent. |

| Acetonitrile | Sparingly Soluble | A polar aprotic solvent, solubility is likely to be limited. |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa values of the ionizable groups in a molecule govern its charge state at different pH values, which in turn influences its solubility, permeability, and receptor binding. This compound has at least two basic centers that will have distinct pKa values. The pyrrolidine nitrogen is a secondary amine, and the piperazine contains both a secondary amine and a tertiary amine (within the piperazinone ring system). The conjugate acid of pyrrolidine has a pKa of about 11.3, indicating it is a strong base.[4]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Objective: To determine the pKa values of the protonated amine functional groups.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve. The use of specialized software can aid in the accurate calculation of pKa values from the titration data.

-

Thermal Properties and Solid-State Characterization

The thermal behavior and solid-state form of an API are critical for manufacturing, stability, and formulation.

Melting Point and Thermal Stability

Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Objective: To determine the melting point, identify any polymorphic transitions, and assess the thermal stability of the compound.

-

Methodology:

-

DSC Analysis: Heat a small, accurately weighed sample in a DSC instrument at a constant rate (e.g., 10°C/min). The resulting thermogram will show endothermic events such as melting and exothermic events such as decomposition.

-

TGA Analysis: Heat a sample in a TGA instrument to monitor weight loss as a function of temperature. This is particularly important for hydrochloride salts, which can lose HCl gas upon heating. It also helps to identify the presence of solvates or hydrates.

-

Hygroscopicity

Hydrochloride salts of amines are often hygroscopic, meaning they tend to absorb moisture from the atmosphere. This can affect the physical and chemical stability of the drug substance.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

-

Objective: To assess the hygroscopic nature of the compound.

-

Methodology:

-

Sample Preparation: Place a known amount of the sample in a DVS instrument.

-

Humidity Cycling: Subject the sample to a programmed cycle of increasing and decreasing relative humidity at a constant temperature.

-

Data Analysis: The instrument measures the change in mass as a function of humidity. The resulting sorption/desorption isotherm reveals the extent and reversibility of water uptake.

-

Chromatographic Profile: Purity and Stability Assessment

A robust chromatographic method is essential for determining the purity of the drug substance and for monitoring its stability over time.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Objective: To develop a stability-indicating HPLC method for purity determination.

-

Methodology:

-

Column and Mobile Phase Selection: Based on the polar and basic nature of the compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.

-

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Forced Degradation Studies: To ensure the method is stability-indicating, the compound should be subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The HPLC method must be able to resolve the parent compound from any degradants.

-

Diagrams and Workflows

Physicochemical Characterization Workflow

Caption: The interplay between pH, pKa, and the expected solubility of a dibasic compound.

Conclusion: A Predictive Framework for Drug Development

This technical guide has outlined a comprehensive, rationale-driven approach to elucidating the physicochemical properties of this compound. While specific experimental values for this compound are not yet widely published, the methodologies described herein provide a robust framework for their determination. The interplay of its structural features—a pyrrolidine ring enhancing solubility, a piperazin-2-one core, and a dihydrochloride salt form that dictates pH-dependent behavior—makes this a molecule of significant interest. A thorough understanding of its solubility, pKa, solid-state properties, and stability, as detailed in this guide, is not merely an academic exercise but a critical prerequisite for its successful development into a safe, stable, and efficacious therapeutic agent.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6448. [Link]

-

Tandem, T., et al. (2022, March 7). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1087-1095. [Link]

-

Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved January 23, 2026, from [Link]

Sources

A Deep Dive into the Structural Elucidation of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride. As a molecule incorporating both pyrrolidine and piperazin-2-one moieties, it presents a unique analytical challenge requiring a multi-pronged spectroscopic and spectrometric approach for unambiguous characterization. This document, intended for professionals in the fields of medicinal chemistry and drug development, outlines a logical, field-proven workflow. It moves beyond a mere listing of procedures to explain the causality behind experimental choices, ensuring a self-validating and robust analytical cascade. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis, demonstrating how the synergistic interpretation of data from these techniques leads to the unequivocal confirmation of the molecular structure.

Introduction: The Significance of Heterocyclic Scaffolds

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties that are often crucial for biological activity.[1] The title compound, this compound, is a prime example of a complex heterocyclic system, featuring two distinct nitrogen-containing rings: a five-membered pyrrolidine ring and a six-membered piperazin-2-one ring.[3][4][5] Such scaffolds are of significant interest in medicinal chemistry due to their potential to interact with a wide range of biological targets.

The pyrrolidine ring, a saturated five-membered heterocycle, is a common motif in numerous natural products and synthetic drugs, valued for its ability to introduce stereochemical complexity and act as a versatile scaffold.[4] Similarly, the piperazine core is a well-established pharmacophore found in a multitude of approved drugs, often utilized to improve solubility and pharmacokinetic properties.[6] The combination of these two rings, linked by a methylene bridge and featuring a lactam functionality in the piperazine ring, results in a molecule with a distinct three-dimensional architecture and multiple potential points for biological interactions.

Given the novelty and complexity of this compound, a rigorous and systematic approach to its structural elucidation is paramount. This guide will detail the necessary steps to confirm its covalent framework, stereochemistry, and composition, ensuring the foundational accuracy required for any subsequent research and development efforts.

The Analytical Workflow: A Multi-Technique Strategy

The definitive structural elucidation of a novel compound is rarely achieved through a single analytical technique. Instead, a carefully planned workflow that integrates data from multiple orthogonal methods is essential. This approach provides a system of cross-validation, where the results from one experiment corroborate and refine the hypotheses drawn from another. For this compound, the core analytical workflow is centered around Mass Spectrometry, NMR Spectroscopy, and Elemental Analysis.

Caption: A logical workflow for the structural elucidation of this compound.

Foundational Analysis: Molecular Formula and Composition

Mass Spectrometry: Determining the Molecular Weight and Formula

Expertise & Experience: The initial and most critical step in identifying an unknown compound is to determine its molecular weight and, subsequently, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Electrospray Ionization (ESI) is the preferred ionization technique for a polar, nitrogen-containing molecule like the title compound, as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

-

Ionization Mode: Operate in positive Electrospray Ionization (ESI+) mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Identify the monoisotopic mass of the most abundant ion, which is expected to be the [M+H]⁺ ion of the free base. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Expected Data and Interpretation:

The molecular formula of the free base is C₉H₁₇N₃O. The expected monoisotopic mass of the [M+H]⁺ ion would be calculated and compared to the experimental value.

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula (Free Base) | C₉H₁₇N₃O | - |

| Exact Mass (Free Base) | 183.1372 | - |

| [M+H]⁺ Ion (Monoisotopic) | 184.1444 | m/z 184.144 (+/- 5 ppm) |

The high mass accuracy of HRMS (typically < 5 ppm) allows for the confident determination of the elemental formula, ruling out other possibilities with similar nominal masses. This provides the first piece of concrete evidence for the compound's identity.

Elemental Analysis: Corroborating the Elemental Composition

Trustworthiness: Elemental Analysis (CHN analysis) provides an independent, quantitative confirmation of the elemental composition determined by HRMS. This technique measures the percentage by weight of carbon, hydrogen, and nitrogen in the sample. For the dihydrochloride salt, the presence of chlorine must also be accounted for.

Protocol: CHN Analysis

-

Sample Preparation: A precisely weighed amount of the dry, pure compound (typically 2-3 mg) is required.

-

Instrumentation: Use an automated CHN analyzer.

-

Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

-

Calculation: The weight percentages of C, H, and N are calculated and compared to the theoretical values for the dihydrochloride salt (C₉H₁₉Cl₂N₃O).

Expected Data and Interpretation:

| Element | Theoretical % (for C₉H₁₉Cl₂N₃O) | Expected Experimental % |

| Carbon (C) | 42.20% | 42.20 ± 0.4% |

| Hydrogen (H) | 7.48% | 7.48 ± 0.4% |

| Nitrogen (N) | 16.40% | 16.40 ± 0.4% |

A close correlation between the experimental and theoretical percentages provides strong, independent validation of the molecular formula.

Unraveling the Covalent Framework: NMR Spectroscopy

Expertise & Experience: With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the covalent framework of the molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is necessary to assign every proton and carbon and to establish their connectivity.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; for a dihydrochloride salt, D₂O is often a good choice to ensure solubility and allow for the exchange of labile N-H protons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling), which reveals adjacent protons.

-

¹³C NMR (with proton decoupling): Shows the number of unique carbon environments.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out spin systems within the pyrrolidine and piperazinone rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for connecting the different fragments of the molecule, such as linking the methylene bridge to both the pyrrolidine and piperazinone rings.

-

Hypothetical Data Interpretation:

¹H NMR (in D₂O):

-

Signal Multiplicity and Integration: The spectrum would be expected to show a complex pattern of multiplets in the aliphatic region (approx. 1.5-4.0 ppm). The integration of these signals should sum to the 17 non-exchangeable protons of the free base.

-

Key Regions:

-

Pyrrolidine Ring Protons: A series of multiplets corresponding to the CH and CH₂ groups of the pyrrolidine ring.

-

Piperazinone Ring Protons: Distinct signals for the CH₂ groups of the piperazinone ring, with those adjacent to the nitrogen and carbonyl group having characteristic chemical shifts.

-

Methylene Bridge Protons: A signal, likely a doublet or multiplet, corresponding to the CH₂ group linking the two rings.

-

¹³C NMR (in D₂O):

-

Number of Signals: Nine distinct carbon signals would be expected, corresponding to the nine carbon atoms in the molecule.

-

Key Signals:

-

Carbonyl Carbon: A signal in the downfield region (approx. 170-180 ppm) characteristic of a lactam carbonyl.

-

Aliphatic Carbons: Eight signals in the upfield region (approx. 20-60 ppm) corresponding to the CH and CH₂ groups of the rings and the bridging methylene.

-

2D NMR Interpretation:

-

COSY: Would reveal the H-H connectivities within the pyrrolidine ring (e.g., H2-H3, H3-H4, H4-H5) and within the piperazinone ring (e.g., H5'-H6').

-

HSQC: Would unambiguously assign each proton to its directly attached carbon.

-

HMBC: This is the crucial experiment for final confirmation. Key expected correlations would include:

-

Correlations from the protons of the bridging methylene to carbons in both the pyrrolidine and piperazinone rings, definitively establishing the link between the two heterocyclic systems.

-

Correlations from protons on the piperazinone ring to the carbonyl carbon.

-

Correlations across the nitrogen atoms in both rings.

-

Caption: Key expected HMBC correlations for confirming the connectivity of the molecular fragments.

By systematically analyzing the data from this suite of NMR experiments, the complete covalent structure of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one can be confidently assembled and verified.

Conclusion

The structural elucidation of a novel and complex molecule such as this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. This guide has outlined a robust workflow, beginning with the foundational determination of the molecular formula and elemental composition using High-Resolution Mass Spectrometry and Elemental Analysis. This provides a solid base for the detailed structural investigation carried out using a suite of one- and two-dimensional NMR experiments.

References

-

Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]

-

ACS Publications. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

Wiley-VCH. (n.d.). The Structure of Heterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of chiral piperazinone derivative.

-

Michigan State University Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

-

mzCloud. (2020). [(3R,4S)-1-(4-Morpholinylcarbonyl)-3-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)-4-piperidinyl]acetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI (+)‐MS/MS spectra of the target compounds. Retrieved from [Link]

-

ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved from [Link]

-

Britannica. (n.d.). Heterocyclic compound. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

-

PubChem. (n.d.). 3-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-6-ol. Retrieved from [Link]

-

MassBank. (2008). n-hydroxymethyl-2-pyrrolidone. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-nitroaniline, 5-[4-(pyrrolidin-1-yl)carbonylmethylpiperazin-1-yl]-. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine [webbook.nist.gov]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Title: A Framework for the In Vitro Characterization of Novel Heterocyclic Compounds: The Case of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The journey of a novel chemical entity from initial synthesis to a viable drug candidate is a rigorous process underpinned by comprehensive in vitro characterization. This guide outlines a systematic, field-proven framework for evaluating the pharmacological profile of new compounds. Using the novel scaffold "4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride" as a representative example, we will detail the critical sequence of assays required to build a robust data package. This molecule contains both pyrrolidine and piperazine moieties, which are recognized as "privileged scaffolds" in medicinal chemistry, known for their versatility in interacting with a wide range of biological targets.[1][2][3] This guide provides not just the protocols, but the strategic rationale behind the experimental cascade, empowering research teams to make data-driven decisions in the early stages of drug discovery.

Introduction: Deconstructing the Molecule and Defining the Mission

The compound, this compound, presents a compelling scaffold. The combination of a pyrrolidine ring and a piperazinone core suggests a high degree of synthetic tractability and the potential for interaction with various biological targets, a common feature of such derivatives.[2][4] Given that specific biological data for this exact molecule is not publicly available, we will approach its characterization with a logical, target-agnostic workflow that can be adapted based on initial findings.

The primary mission of in vitro characterization is to answer a series of fundamental questions efficiently and decisively:

-

Identity & Purity: Is the compound what we think it is, and is it clean enough for biological testing?

-

Solubility & Stability: Can the compound be reliably formulated for assays, and does it remain intact under experimental conditions?

-

Target Engagement: Does it interact with a biological target of interest? At what concentration?

-

Functional Activity: Does this interaction elicit a biological response (e.g., agonism, antagonism, inhibition)?

-

Selectivity: Does it interact only with the intended target, or does it have off-target liabilities?

-

Drug-like Properties: Does it possess preliminary ADME/Tox characteristics (permeability, metabolic stability, cardiac risk) that justify further investment?

This guide will walk through a tiered approach to answering these questions, starting with foundational properties and progressing to more complex biological assays.

The Foundational Tier: Physicochemical Characterization

Before any biological assessment, understanding the fundamental chemical properties of the compound is non-negotiable. Poorly characterized compounds lead to irreproducible data and wasted resources.

Identity and Purity Confirmation

The first step is to confirm the structure and purity of the synthesized batch. This ensures that any observed biological activity is attributable to the compound itself and not to impurities.

-

Methodology:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity, typically aiming for >95% for initial screening.

-

Aqueous Solubility Assessment

A compound's solubility dictates how it can be handled in aqueous buffers used for most biological assays. The dihydrochloride salt form of the title compound suggests an intention to improve aqueous solubility.

-

Causality Behind Experimental Choice: The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.[5] It provides a clear, quantitative measure of the maximum concentration of the compound that can be dissolved in a specific buffer, which is critical for designing accurate concentration-response curves and avoiding compound precipitation in assays.

-

Protocol: Shake-Flask Solubility Assay

-

Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 5.0, 6.2, 7.4) to mimic physiological conditions.

-

Equilibration: Agitate the mixtures at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[5]

-

Separation: Separate the undissolved solid by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated HPLC method.

-

Chemical Stability

It is crucial to know if the compound degrades in the assay buffer or in the DMSO stock solution over time.

-

Methodology: Incubate the compound in relevant assay buffers and in DMSO at various temperatures (e.g., room temperature, 37°C). Analyze samples by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to quantify the percentage of the parent compound remaining.

The Primary Tier: Target Engagement & Functional Potency

For this guide, we will proceed with a common scenario where a compound with a piperazine/pyrrolidine scaffold is hypothesized to be a G-Protein Coupled Receptor (GPCR) ligand.[6] Let's assume the intended target is the Dopamine D2 receptor (D2R), a well-studied GPCR involved in neurological processes.

Target Binding Affinity (Ki)

The first biological question is: does the compound bind to the D2R? A radioligand binding assay is the classic and most direct method to determine this.[7][8]

-

Causality Behind Experimental Choice: This competitive binding assay quantifies the affinity of our unlabeled test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.[9] This provides a quantitative measure of affinity (the Ki value), which is a critical parameter for comparing compounds and establishing a structure-activity relationship (SAR).

-

Protocol: D2R Radioligand Competition Binding Assay

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human D2R.

-

Radioligand: [³H]-Spiperone (a known high-affinity D2R antagonist).

-

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

-

Non-specific binding control: Haloperidol (10 µM).

-

-

Procedure:

-

In a 96-well plate, combine D2R membranes (e.g., 10 µg protein/well), a fixed concentration of [³H]-Spiperone (at its Kd value), and a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[10]

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter (pre-soaked in polyethyleneimine to reduce non-specific binding), followed by several washes with ice-cold wash buffer.[10]

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Functional Activity (EC₅₀ / IC₅₀)

Binding does not equal function. The next critical step is to determine if the compound's binding to the D2R elicits a cellular response. Since D2R is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

-

Causality Behind Experimental Choice: A functional cell-based assay provides a readout of the physiological consequence of receptor binding.[11] Measuring changes in cAMP levels directly assesses the compound's ability to modulate the canonical Gi signaling pathway, allowing us to classify it as an agonist, antagonist, or inverse agonist.

-

Protocol: cAMP Functional Assay

-

Cell Culture: Plate CHO cells stably expressing the human D2R in a 96-well plate and culture overnight.

-

Assay Procedure (Antagonist Mode):

-

Pre-treat the cells with various concentrations of the test compound for 15-30 minutes.

-

Stimulate the cells with a known D2R agonist (e.g., Quinpirole) at its EC₈₀ concentration in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the cAMP response against the log concentration of the test compound.

-

For an antagonist, the curve will show inhibition of the agonist response, yielding an IC₅₀ value.

-

To test for agonist activity, the compound is added alone (without a known agonist). An agonist will decrease cAMP levels, yielding an EC₅₀ value.

-

-

Visualization: In Vitro Characterization Workflow

The following diagram illustrates the logical flow of experiments, from foundational checks to detailed biological profiling.

Caption: A tiered workflow for in vitro compound characterization.

The Secondary Tier: Selectivity and Early Safety Profiling

A potent compound is of little use if it interacts with many other targets, which can lead to unwanted side effects. Early assessment of selectivity and cardiac safety is a critical risk-mitigation step.

Selectivity Profiling

-

Causality Behind Experimental Choice: To ensure the compound's activity is specific to the D2R, it must be tested against a panel of related receptors (e.g., other dopamine receptor subtypes D1, D3, D4, D5, and serotonin receptors like 5-HT2A). This is typically done using binding assays, as they are high-throughput and cost-effective for screening.

-

Methodology: The radioligand binding assay protocol described in Section 3.1 is repeated, but using membranes and radioligands specific to each receptor in the selectivity panel. The compound is typically tested at a single high concentration (e.g., 1 or 10 µM). If significant binding (>50% inhibition) is observed, a full concentration-response curve is generated to determine the Ki for that off-target.

Cardiovascular Safety: hERG Assay

Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes), which has led to the withdrawal of numerous drugs from the market.[12] Therefore, early assessment of hERG activity is mandatory.

-

Causality Behind Experimental Choice: The automated patch clamp technique is the gold-standard method for assessing hERG channel inhibition.[12][13] It directly measures the flow of ions through the channel in a living cell in response to the compound, providing high-quality, physiologically relevant data on potential cardiac liability.

-

Protocol: Automated Patch Clamp hERG Assay

-

Cell Line: Use HEK293 cells stably expressing the hERG channel.

-

Procedure:

-

Cells are captured on a planar patch clamp chip. A whole-cell configuration is established automatically.

-

A specific voltage protocol is applied to elicit the characteristic hERG current.[13]

-

After establishing a stable baseline current, the vehicle (e.g., 0.1% DMSO) is applied, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[12]

-

The hERG current is measured at each concentration. A known hERG blocker (e.g., E-4031) is used as a positive control.

-

-

Data Analysis: Calculate the percent inhibition of the hERG current at each concentration relative to the vehicle control. Determine the IC₅₀ value from the concentration-response curve.

-

The Tertiary Tier: In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps predict a compound's pharmacokinetic behavior and identifies potential liabilities that may halt development.[14][15][16]

Intestinal Permeability: Caco-2 Assay

For an orally administered drug, the ability to cross the intestinal wall is paramount. The Caco-2 permeability assay is the industry standard in vitro model for predicting human oral absorption.[17][18]

-

Causality Behind Experimental Choice: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a polarized monolayer with tight junctions and active transporters that mimic the intestinal epithelium.[19] This assay not only measures passive diffusion but can also identify if the compound is a substrate of efflux transporters (like P-glycoprotein), which can actively pump the drug back into the intestinal lumen, reducing absorption.[18]

-

Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and grow for ~21 days to form a differentiated monolayer.[20]

-

Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

-

Permeability Measurement:

-

A-to-B: Add the test compound to the apical (A, upper) chamber and measure its appearance in the basolateral (B, lower) chamber over time (e.g., 2 hours).

-

B-to-A: In a separate set of wells, add the compound to the basolateral chamber and measure its appearance in the apical chamber.

-

-

Quantification: Analyze the compound concentration in both chambers using LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is subject to active efflux.[18]

-

-

Metabolic Stability: Liver Microsomal Assay

Rapid metabolism by liver enzymes (primarily Cytochrome P450s) is a major cause of poor oral bioavailability and short duration of action.

-

Causality Behind Experimental Choice: Liver microsomes are subcellular fractions that contain a high concentration of the major drug-metabolizing enzymes.[21] Incubating the compound with liver microsomes provides a rapid and cost-effective way to measure its intrinsic clearance, which is a key parameter for predicting in vivo hepatic clearance.[22][23][24]

-

Protocol: Liver Microsomal Stability Assay

-

Materials: Pooled human liver microsomes, NADPH (an essential cofactor for CYP450 enzymes).[23]

-

Procedure:

-

Pre-incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in a buffer at 37°C.

-

Initiate the metabolic reaction by adding NADPH.

-

Take aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes) and stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the protein.[23]

-

-

Quantification: Centrifuge to remove the protein, and analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.

-

Data Analysis:

-

Plot the natural log of the percent remaining compound versus time.

-

The slope of the line gives the rate of elimination (k).

-

Calculate the half-life (t₁/₂) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint).

-

-

Data Synthesis and Decision Making

The final step is to consolidate all the data into a comprehensive profile to enable a "Go/No-Go" decision for progressing the compound into more complex studies.

Table 1: Hypothetical In Vitro Profile for 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one

| Parameter | Assay | Result | Interpretation / Implication |

| Physicochemical | |||

| Purity | HPLC | 98.5% | Suitable for biological testing. |

| Solubility (pH 7.4) | Shake-Flask | 150 µM | Sufficient for most in vitro assays. |

| Pharmacology | |||

| D2R Affinity (Ki) | Radioligand Binding | 25 nM | Potent binding to the target. |

| D2R Function | cAMP Assay | IC₅₀ = 40 nM (Antagonist) | Confirmed as a potent functional antagonist. |

| D1R Affinity (Ki) | Radioligand Binding | >10,000 nM | >400-fold selective over D1 subtype. |

| 5-HT2A Affinity (Ki) | Radioligand Binding | 850 nM | ~34-fold selective over 5-HT2A. |

| Safety & ADME | |||

| hERG Inhibition | Patch Clamp | IC₅₀ = 15 µM | >300-fold window between D2R potency and hERG activity. Low cardiac risk. |

| Permeability (Papp A-B) | Caco-2 Assay | 12 x 10⁻⁶ cm/s | High permeability predicted. |

| Efflux Ratio (ER) | Caco-2 Assay | 1.2 | Not a substrate for major efflux pumps. |

| Metabolic Stability | Human Liver Microsomes | t₁/₂ = 55 min | Moderately stable. Likely suitable for further studies. |

References

-

G. Campiani, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

D. A. Horton, et al. (2003). 2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. PubMed. Available at: [Link]

-

JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]

-

U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. Available at: [Link]

-

M. J. Szafarz, et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central (PMC). Available at: [Link]

-

S. E. W. Huskey, et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. Available at: [Link]

-

VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Available at: [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

-

Creative Biolabs. Functional Assay Protocol & Troubleshooting. Available at: [Link]

-

J. C. L. Erve, et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PubMed Central (PMC). Available at: [Link]

-

A. C. N. I. Iuzzolino, et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

-

ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Available at: [Link]

-

Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available at: [Link]

-

SPT Labtech. The Complete Guide to Cell-Based Assays. Available at: [Link]

-

Evotec. Caco-2 Permeability Assay. Available at: [Link]

-

M. J. Szafarz, et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. Available at: [Link]

-

J. P. Bylund. (1992). Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]

-

Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

-

Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

J. Z. Chen, et al. (2014). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central (PMC). Available at: [Link]

-

Antibodies.com. (2025). Cell-Based Assays Guide. Available at: [Link]

-

N/A. Caco2 assay protocol. Available at: [Link]

-

Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]

-

Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]

-

S. K. Obach, et al. (2011). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. DOI. Available at: [Link]

-

BioIVT. Metabolic Stability Assay Services. Available at: [Link]

-

ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Available at: [Link]

-

Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. Available at: [Link]

-

D. M. El-Agwany, et al. (2023). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. Available at: [Link]

-

Jetir.Org. A Mini Review on Piperizine Derivatives and their Biological Activity. Available at: [Link]

-

Wikipedia. Piperazine. Available at: [Link]

-

J. Obniska, et al. (2005). Anticonvulsant properties of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]

-

Y. Zhang, et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

-

A. A. Al-Aboudi, et al. (2026). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]

-

Harvard University. Cell-based assays - DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. Available at: [Link]

-

Creative Bioarray. Caco-2 permeability assay. Available at: [Link]

-

Charles River Laboratories. hERG Serum Shift Assay. Available at: [Link]

-

Creative Biolabs. Metabolic Stability Assay. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]